molecular formula C14H11N3O B2875218 N-(1H-indazol-6-yl)benzamide CAS No. 110327-54-3

N-(1H-indazol-6-yl)benzamide

Cat. No.: B2875218
CAS No.: 110327-54-3
M. Wt: 237.262
InChI Key: TUWICOFKUUWVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Indazol-6-yl)benzamide (CAS 401591-09-1) is a chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery research. The compound features a benzamide moiety linked to a 1H-indazole ring, a structure recognized as a privileged scaffold in the design of kinase inhibitors . This core template is utilized in the exploration and development of novel therapeutic agents, particularly in oncology . The indazole ring system is a common pharmacophore found in several clinically approved drugs and investigational compounds. It frequently serves as a hinge binder in kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding pocket of various kinase targets . For instance, structural analogues based on the this compound motif have been investigated as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukaemia (AML) . Similar indazole-based molecular frameworks are also being actively researched for inhibiting other kinase targets, such as Polo-like kinase 4 (PLK4), for potential applications in cancers like breast cancer . Researchers employ this compound as a versatile building block or intermediate for the synthesis of more complex molecules and for conducting structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-indazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)16-12-7-6-11-9-15-17-13(11)8-12/h1-9H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWICOFKUUWVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 1h Indazol 6 Yl Benzamide and Structural Congeners

Retrosynthetic Analysis of N-(1H-indazol-6-yl)benzamide Core

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points. The most evident disconnection is at the amide bond, which simplifies the molecule into two key synthons: 6-amino-1H-indazole and benzoic acid or a derivative thereof. A second disconnection can be envisioned at the C6-N bond of the indazole ring, leading to a 6-halo-1H-indazole and benzamide (B126).

A further deconstruction of the 6-amino-1H-indazole synthon can be achieved by disconnecting the pyrazole (B372694) ring from the benzene (B151609) ring. This suggests a substituted benzene derivative, such as a 2-methyl-5-nitroaniline (B49896) or a related compound, as a potential starting material for the construction of the indazole nucleus.

Classical and Modern Synthetic Approaches to Indazole-Benzamide Derivatives

The synthesis of the indazole ring system is a well-established area of organic chemistry, with numerous methods available. nih.gov These can be broadly categorized into classical and modern approaches.

Classical Methods:

Fischer Indazole Synthesis: This method, one of the earliest, involves the cyclization of arylhydrazones derived from o-hydroxyaryl ketones or aldehydes. While historically significant, this method can suffer from harsh reaction conditions and limited substrate scope.

Jacobsen Indazole Synthesis: This approach utilizes the cyclization of 2-aminoaryl ketones or aldehydes with nitrous acid. It offers a more direct route to the indazole core compared to the Fischer synthesis.

Davis-Beirut Reaction: This reaction involves the condensation of an o-nitrobenzaldehyde with an amine, followed by reductive cyclization to form the indazole ring. A modified Cadogan method, for instance, involves the reaction of 2-nitrobenzaldehyde (B1664092) with an aniline (B41778), followed by reduction and cyclization using a reagent like triethyl phosphite. nih.gov

Modern Methods:

Transition Metal-Catalyzed Cyclizations: Modern synthetic chemistry has seen the advent of powerful transition metal-catalyzed reactions for heterocycle synthesis. Palladium-, copper-, and rhodium-catalyzed reactions have been employed for the construction of the indazole nucleus. nih.gov For instance, a copper(I)-mediated intramolecular oxidative C-H bond amination has been reported for the synthesis of 1H-indazoles. pnrjournal.com

[3+2] Cycloaddition Reactions: The [3+2] cycloaddition of sydnones with arynes provides a rapid and efficient route to 2H-indazoles. acs.org

Mitsunobu Reaction: An unprecedented use of the Mitsunobu reaction has been reported for the construction of the 1H-indazole nucleus from ortho-aminobenzoximes. colab.ws

A variety of starting materials can be employed for indazole synthesis, including substituted 2-nitrobenzaldehydes, o-aminobenzonitriles, and arylhydrazones. nih.govresearchgate.net The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Selected Modern Methods for Indazole Synthesis

MethodCatalyst/ReagentStarting MaterialProductReference
C-H AminationSilver(I)Arylhydrazone1H-Indazole pnrjournal.com
Reductive CyclizationPhospholene Oxide/Silanes2-Nitrobenzaldehyde & Amine2H-Indazole researchgate.net
[3+2] Cycloaddition-Sydnone & Aryne2H-Indazole acs.org
C-H Functionalization/AnnulationRhodium(III)Azobenzene & Aldehyde2H-Indazole nih.gov

The formation of the amide bond between the 6-amino-1H-indazole and benzoic acid is a critical step in the synthesis of this compound. The amide bond is a cornerstone of organic and medicinal chemistry, and a vast array of methods exists for its construction. cbijournal.com

Common Coupling Reagents:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to activate the carboxylic acid for nucleophilic attack by the amine. These reactions are often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. derpharmachemica.com

Phosphonium and Uronium Salts: Reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly effective coupling agents that often lead to high yields and clean reactions.

Acyl Halides: The reaction of an acyl chloride (e.g., benzoyl chloride) with the amine is a straightforward method for amide bond formation. This can be achieved under basic conditions to neutralize the HCl byproduct. rsc.org

Greener Approaches:

In recent years, there has been a push towards more environmentally friendly methods for amide bond formation. These include:

Catalytic Amidation: The direct condensation of a carboxylic acid and an amine without the need for stoichiometric activating agents is a highly desirable transformation. Various catalysts, including boric acid derivatives and transition metal complexes, have been developed for this purpose.

One-Pot Procedures: A one-pot, two-step protocol has been developed to convert nitroarenes directly to N-aryl amides, avoiding the isolation of the potentially hazardous aniline intermediates. unimi.it Another Fe-mediated method allows for the synthesis of N-aryl amides from nitroarenes and acyl chlorides in water. rsc.org

Table 2: Common Reagents for Amide Bond Formation

Reagent ClassExampleKey Features
CarbodiimidesEDC/HOBtWidely used, effective for a broad range of substrates. derpharmachemica.com
Phosphonium SaltsBOPHigh coupling efficiency, often used in peptide synthesis.
Uronium SaltsHBTUSimilar to BOP, good for difficult couplings.
Acyl HalidesBenzoyl ChlorideSimple, but generates stoichiometric acid byproduct. rsc.org

Once the this compound core is assembled, further functionalization can be carried out to generate a library of structural congeners. The indazole ring is amenable to a variety of functionalization reactions. chim.itmdpi.com

N-Functionalization:

N-Alkylation and N-Arylation: The nitrogen atoms of the indazole ring can be alkylated or arylated using various electrophiles. The regioselectivity of these reactions (N1 vs. N2) can often be controlled by the choice of reaction conditions and protecting groups. google.com

C-Functionalization:

Halogenation: The indazole ring can be halogenated at various positions, providing a handle for further transformations such as cross-coupling reactions. chim.it

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. rsc.org This allows for the introduction of various substituents, such as aryl, alkyl, and alkenyl groups, onto the indazole ring with high regioselectivity. mdpi.commdpi.com For example, C3-arylation of 1H-indazoles can be achieved via Suzuki-Miyaura cross-coupling. mdpi.com

Functionalization via Lithiation: Directed lithiation of a protected indazole, followed by quenching with an electrophile, allows for the introduction of a variety of functional groups at specific positions. For instance, a protected indazole can be lithiated at the C3 position and then carboxylated using carbon dioxide. derpharmachemica.com

A study on the synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives showcases a multi-step sequence involving protection of the indazole nitrogen, reduction of a methyl ester to an alcohol, oxidation to an aldehyde, and subsequent condensation and cyclization reactions to build the benzimidazole (B57391) ring. nih.govresearchgate.net This highlights the versatility of the indazole scaffold in the synthesis of more complex heterocyclic systems.

Amide Bond Formation Strategies.

Stereoselective Synthesis and Chiral Resolution Techniques

When the substituents on the this compound scaffold introduce chirality, stereoselective synthesis or chiral resolution becomes necessary to obtain enantiomerically pure compounds. google.com

Stereoselective Synthesis:

Asymmetric Catalysis: The use of chiral catalysts can enantioselectively guide the formation of stereocenters. For example, a highly enantioselective synthesis of indazoles with a C3-quaternary chiral center has been achieved using copper hydride (CuH) catalysis. pnrjournal.com Organocatalysis has also been employed in the stereoselective synthesis of spirooxindole-pyrrolidine derivatives, which can be seen as complex analogs of indazole-containing structures. bohrium.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Chiral Resolution:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The diastereomers can then be separated by crystallization, followed by removal of the resolving agent.

Chiral Chromatography: Chiral high-performance liquid chromatography (HPLC) is a powerful technique for separating enantiomers on an analytical and preparative scale. google.com

The synthesis of novel heterocycles incorporating a hexahydro-2H-indazole moiety has been achieved stereoselectively, demonstrating the feasibility of controlling stereochemistry in complex indazole-containing systems. exlibrisgroup.com

Pharmacological Research and Preclinical Biological Efficacy

Kinase Target Inhibition Profiles

Derivatives of N-(1H-indazol-6-yl)benzamide have been synthesized and evaluated for their ability to inhibit a panel of protein kinases. The core structure provides a versatile platform for modification, allowing for the optimization of potency and selectivity against specific kinase targets.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitory Activity

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is a validated therapeutic target in acute myeloid leukemia (AML). nih.gov A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives, which are structurally related to this compound, have been developed as potent FLT3 inhibitors. nih.govresearchgate.net These compounds were designed based on the structural optimization of previously reported FLT3 inhibitors. researchgate.net

One of the most potent compounds in this series, designated as 8r, exhibited strong inhibitory activity against wild-type FLT3 with a half-maximal inhibitory concentration (IC50) of 41.6 nM. nih.gov Furthermore, this compound was also effective against clinically relevant FLT3 mutants, including FLT3-ITD (W51) and FLT3-TKD (D835Y), with IC50 values of 22.8 nM and 5.64 nM, respectively. nih.gov These type II FLT3 inhibitors demonstrated high selectivity when profiled against a panel of 42 other protein kinases. nih.govnih.gov

CompoundFLT3 (WT) IC50 (nM)FLT3-ITD (W51) IC50 (nM)FLT3-TKD (D835Y) IC50 (nM)
8r 41.622.85.64

Cyclin-Dependent Kinase 1 (CDK1) Inhibitory Activity

Some indazole derivatives have been investigated for their potential to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. One study mentioned a compound with an indazole core that was tested as an inhibitor of both VEGFR-2 and cyclin-dependent kinase 1 (CDK1). austinpublishinggroup.com While the search results did not provide specific inhibitory data for this compound against CDK1, the broader class of indazole-containing compounds has shown activity against this target.

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases implicated in various cancers. rcsb.org Derivatives of an 1H-indazol-3-amine scaffold have been designed and synthesized as potent FGFR1 inhibitors. rcsb.orgnih.gov One such compound, 7n, which bears a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, showed an enzymatic IC50 of 15.0 nM and a cellular IC50 of 642.1 nM against FGFR1. rcsb.orgnih.gov Further optimization led to compound 7r, which demonstrated even greater potency with an enzymatic IC50 of 2.9 nM and a cellular IC50 of 40.5 nM. rcsb.orgnih.gov

Another related compound, FGFR1/DDR2 inhibitor 1, which has a 3-[3-(1-cyclopropyl-1H-pyrazol-4-yl)-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide structure, displayed an IC50 of 31.1 nM for FGFR1.

CompoundFGFR1 Enzymatic IC50 (nM)FGFR1 Cellular IC50 (nM)
7n 15.0642.1
7r 2.940.5
FGFR1/DDR2 inhibitor 1 31.1Not Reported

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Vascular endothelial growth factor receptors (VEGFRs) are key mediators of angiogenesis, a process crucial for tumor growth and metastasis. The compound Axitinib (B1684631), chemically known as N-Methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide, is a potent inhibitor of VEGFRs. nih.govrcsb.orgpdbj.org It is structurally related to the core this compound scaffold. Research has shown that indazole derivatives can be effective inhibitors of VEGFR-2. austinpublishinggroup.comresearchgate.net For instance, a series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were identified as potent VEGFR-2 inhibitors. researchgate.net

Spleen Tyrosine Kinase (Syk) Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. google.com Inhibition of Syk is a therapeutic strategy for certain B-cell malignancies and inflammatory diseases. google.com While direct inhibitory data for this compound against Syk was not found, a related compound, 6-(1H-indazol-6-yl)-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine, has been investigated in the context of Syk inhibition in acute myeloid leukemia. nih.gov This suggests that the indazole moiety can be incorporated into scaffolds targeting Syk.

Rho Kinase (ROCK) Inhibition

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that regulates the actin cytoskeleton and is involved in processes like cell contraction, motility, and proliferation. researchgate.net Indazole-based compounds have been identified as inhibitors of ROCK. researchgate.netgoogle.com A series of 1H-indazole piperazine (B1678402) and 1H-indazole piperidine (B6355638) derivatives have demonstrated significant in vitro activity against ROCK-II. researchgate.net

Histone Deacetylase (HDAC) Inhibition

The indazole moiety is a recognized component in the design of Histone Deacetylase (HDAC) inhibitors. Research into this area has explored how modifications to the core structure influence potency and selectivity. The benzamide group, in particular, is known to confer selectivity towards HDAC isoforms 1, 2, and 3, while generally showing a lack of inhibition for HDAC6 and HDAC8. uniroma1.it

In a focused effort to develop isoform-selective inhibitors, a series of indazole-based compounds were designed and synthesized to target HDAC6, an enzyme with a significant role in protein homeostasis and cell cycle regulation. nih.gov Within this series, one compound featuring a hydroxamic acid zinc-binding group (ZBG), designated as compound 5j , emerged as a highly potent and selective HDAC6 inhibitor with an IC50 value of 1.8 ± 0.3 nM. nih.gov This compound also demonstrated strong antiproliferative activity against HCT116 cells (GI50 = 3.1 ± 0.6 μM) and induced α-tubulin acetylation, a hallmark of HDAC6 inhibition, at concentrations as low as 0.5 μM. nih.gov To improve pharmacokinetic properties, a related compound, 12 , was synthesized with an ethyl hydrazide ZBG, which maintained inhibitory action while offering potential for enhanced bioavailability. nih.gov

Table 1: HDAC6 Inhibition by Indazole Derivatives
CompoundTargetIC50 (nM)Reference
Compound 5jHDAC61.8 ± 0.3 nih.gov

Polarity Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a critical regulator of cell mitosis, and its overexpression is linked to the progression of several cancers. nih.govnih.gov The N-(1H-indazol-6-yl) structural core has been utilized as a scaffold for developing potent PLK4 inhibitors. In one study, researchers chose N-(1H-indazol-6-yl)benzenesulfonamide as a foundational structure to synthesize a series of highly effective PLK4 inhibitors. nih.govrsc.org

Through structural simplification and fragment growth strategies, compound K22 was developed, which demonstrated significant PLK4 inhibitory activity with an IC50 of 0.1 nM. nih.govrsc.org At the cellular level, K22 showed potent anti-proliferative effects against MCF-7 breast cancer cells with an IC50 of 1.3 μM. nih.govrsc.org The potency of this series is notable when compared to other indazole-based PLK4 inhibitors, such as CFI-400945 , which has an IC50 value of 0.26 nM and has advanced to clinical trials. nih.gov

Table 2: PLK4 Inhibition by Indazole Derivatives
CompoundTargetIC50 (nM)Reference
K22PLK40.1 nih.govrsc.org
CFI-400945PLK40.26 nih.gov
CFI-400437PLK40.6 nih.gov
YLT-11PLK422 nih.gov

Unc-51-like Autophagy Activating Kinase 1 (ULK1) Inhibition

Unc-51-like Autophagy Activating Kinase 1 (ULK1) is a serine/threonine-protein kinase that plays a central role in initiating autophagy. An in silico high-throughput screening campaign identified an indazole derivative, compound 146 , as a moderate inhibitor of ULK1 with an IC50 of 22.4 μM. nih.gov

This initial hit served as the basis for a structure-guided drug design program aimed at optimizing the compound's potency. nih.gov This effort led to the development of significantly more potent ULK1 inhibitors. nih.gov Among the optimized molecules, compound 147 and compound 148 exhibited strong inhibition of ULK1, with IC50 values of 11 nM and 45 nM, respectively. nih.gov These findings underscore the potential of the indazole scaffold for developing selective ULK1 molecular probes. nih.govacs.org

Table 3: ULK1 Inhibition by Indazole Derivatives
CompoundTargetIC50Reference
Compound 146ULK122.4 µM nih.gov
Compound 147ULK111 nM nih.gov
Compound 148ULK145 nM nih.gov

Ubiquitin Specific Protease 7 (USP7) Inhibition

Ubiquitin Specific Protease 7 (USP7) is a deubiquitinase that regulates the stability of numerous proteins, including the oncogenic E3 ligase MDM2. nih.gov Inhibition of USP7 is a therapeutic strategy to reactivate the tumor suppressor p53. nih.gov Through a combination of fragment-based lead discovery, virtual screening, and biochemical high-throughput screening, a series of 1H-indazole derivatives were identified as ligands that bind to the catalytic domain of USP7 and inhibit its function. nih.gov

These initial ligands were optimized using structure-based design to produce cell-active molecules. nih.gov This work yielded compound 144 and compound 145 , which displayed promising activity against USP7 with IC50 values of 0.75 μM and 0.61 μM, respectively. nih.gov In a cell-based assay, compound 145 was the most potent analog, with an EC50 value of 0.30 μM. nih.gov

Table 4: USP7 Inhibition by Indazole Derivatives
CompoundTargetIC50 (µM)EC50 (µM)Reference
Compound 144USP70.75N/A nih.gov
Compound 145USP70.610.30 nih.gov

Bcr-Abl Kinase Inhibition

The indazole scaffold has been instrumental in the development of inhibitors targeting the Bcr-Abl kinase, particularly the T315I mutant which confers resistance to imatinib. nih.govgoogle.com One patented compound, N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide , was specifically cited for its ability to inhibit the T315I mutation in Bcr-Abl tyrosine kinase. google.com

Further research into 3-aminoindazole derivatives led to the discovery of AKE-72 , a potent pan-Bcr-Abl inhibitor. semanticscholar.orgtandfonline.com AKE-72 demonstrated exceptional potency with an IC50 value of less than 0.5 nM against wild-type Bcr-Abl (BCR-ABLWT) and 9 nM against the resistant BCR-ABLT315I mutant. semanticscholar.orgtandfonline.com Another indazole derivative, CHMFL-ABL-121 , was identified as a type-II inhibitor with a potent IC50 value of 0.2 nM against BCR-ABLT315I. nih.gov

Table 5: Bcr-Abl Inhibition by Indazole Derivatives
CompoundTargetIC50 (nM)Reference
AKE-72BCR-ABLWT< 0.5 semanticscholar.orgtandfonline.com
BCR-ABLT315I9 semanticscholar.orgtandfonline.com
CHMFL-ABL-121BCR-ABLT315I0.2 nih.gov

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

Glycogen Synthase Kinase 3 (GSK-3), particularly the GSK-3β isoform, is involved in a wide range of cellular processes, and its inhibition is being explored for therapeutic applications in neurodegenerative diseases like Alzheimer's disease. google.com Patent literature has described 5-substituted indazoles as having inhibitory activity against GSK-3. google.com The rationale is that inhibition of GSK-3β activity may produce neurotrophic effects. google.com While the patent covers a class of indazole compounds for this purpose, specific inhibitory data for this compound itself against GSK-3 were not detailed in the provided sources.

Janus Kinase (JAK) Inhibition

The indazole framework has been successfully employed to create pan-Janus Kinase (JAK) inhibitors. kent.ac.uksemanticscholar.org A structure-based design approach led to a series of indazole amides that potently inhibit JAK enzymes. kent.ac.uk X-ray crystallography of one such amide, compound 13 , bound to JAK2 revealed a binding mode characterized by three key hydrogen bonds from the indazole N-H, the indazole lone pair, and the amide N-H to the hinge region of the kinase. kent.ac.uk

Further optimization of this series for kinase selectivity resulted in methylamide 14 , which demonstrated an excellent selectivity profile, inhibiting only JAK3 out of a panel of 36 kinases when tested at a 1 μM concentration. kent.ac.uk This work identified PF-06263276 as a potent clinical candidate from this class, suitable for non-systemic delivery to treat inflammatory conditions. semanticscholar.org

Pan-Pim Kinases Inhibition.

In Vitro Cellular Efficacy in Cancer Models

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects against various human leukemia cell lines. These compounds often target critical pathways in leukemic cells, such as the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML). semanticscholar.orgtandfonline.com

A diarylamide 3-aminoindazole derivative, AKE-72, was developed as a potent pan-BCR-ABL inhibitor, including against the resistant T315I mutant. semanticscholar.orgtandfonline.com This compound exhibited remarkable anti-leukemic activity, particularly against the K-562 cell line, with a GI₅₀ value of less than 10 nM. semanticscholar.orgtandfonline.com It also showed potent activity against other leukemia cell lines such as HL-60 and MOLT-4. tandfonline.com Another series of 1H-indazole-3-amine derivatives was evaluated, with one compound showing a promising IC₅₀ value of 5.15 µM against K562 cells, alongside good selectivity compared to normal cells. mdpi.comnih.gov

Furthermore, N-(2-(1H-indazol-3-yl)-1H-pyrrolo[3,2-b]pyridin-5-yl)-4-chloro-N-methylbenzamide (SMT-A07) proved to be a highly efficient antitumor compound with IC₅₀ values ranging from 0.09 to 1.19 μM across five different leukemia cell lines. nih.gov Derivatives of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide have also been reported as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). researchgate.net

Antiproliferative Activity of Indazole-Benzamide Derivatives in Leukemia Cell Lines
Compound Class/NameCell LineActivity MetricValueReference
AKE-72 (3-aminoindazole benzamide derivative)K-562 (CML)GI₅₀< 10 nM semanticscholar.orgtandfonline.com
AKE-72 (3-aminoindazole benzamide derivative)HL-60 (APL)GI₅₀0.278 µM tandfonline.com
AKE-72 (3-aminoindazole benzamide derivative)MOLT-4 (ALL)GI₅₀0.494 µM tandfonline.com
1H-indazole-3-amine derivative (6o)K-562 (CML)IC₅₀5.15 µM mdpi.comnih.gov
SMT-A07 (Indazol-3-yl benzamide derivative)Various Leukemia LinesIC₅₀0.09 - 1.19 µM nih.gov

The antitumor potential of this compound and its analogues extends to various solid tumors. Research has shown that derivatives can exert antiproliferative effects across a range of cancer cell lines, including those from lung, colon, breast, and prostate cancers. mdpi.comnih.govarkat-usa.org

For instance, N-(2-(3-amino-1H-indazole-1-carbonyl)phenyl)benzamide derivatives displayed moderate antiproliferative activity against HT29 colon cancer and NCI-H460 large cell lung cancer cell lines. arkat-usa.org A separate study on 1H-indazole-3-amine derivatives found that a lead compound possessed a broad spectrum of activity against A549 (lung), PC-3 (prostate), and Hep-G2 (hepatoma) cell lines. mdpi.comnih.gov

A closely related compound, N-(1H-indazol-6-yl)benzenesulfonamide (K22), which is a potent PLK4 inhibitor, showed significant anti-proliferative efficacy against the MCF-7 breast cancer cell line with an IC₅₀ of 1.3 μM. rsc.orgnih.gov This highlights the versatility of the N-(1H-indazol-6-yl) core structure in generating antitumor agents.

Antitumor Activity of Indazole-Benzamide Derivatives in Solid Tumor Cell Lines
Compound Class/NameCell LineTumor TypeActivity MetricValueReference
N-(2-(3-amino-1H-indazole-1-carbonyl)phenyl)benzamidesHT29Colon% Inhibition12.9-52.3% (at 100 µM) arkat-usa.org
N-(2-(3-amino-1H-indazole-1-carbonyl)phenyl)benzamidesNCI-H460Lung% Inhibition13.1-41.7% (at 100 µM) arkat-usa.org
N-(1H-indazol-6-yl)benzenesulfonamide (K22)MCF-7BreastIC₅₀1.3 µM rsc.orgnih.gov
1H-indazole-3-amine derivative (6o)A549LungIC₅₀10.32 µM mdpi.com
1H-indazole-3-amine derivative (6o)PC-3ProstateIC₅₀12.87 µM mdpi.com
1H-indazole-3-amine derivative (6o)Hep-G2HepatomaIC₅₀13.91 µM mdpi.com

A primary mechanism through which indazole-benzamide derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and perturbation of the cell cycle. mdpi.comnih.govnih.govrsc.org

Studies on a 1H-indazole-3-amine derivative (compound 6o) revealed that it induced apoptosis in K562 leukemia cells in a dose-dependent manner. mdpi.comnih.gov This was accompanied by cell cycle arrest in the G0/G1 phase. mdpi.com The proposed mechanism involves the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway. mdpi.comnih.gov Another indazole derivative, SMT-A07, was shown to induce apoptosis in HL60 and NB4 leukemia cells through the activation of the caspase cascade, specifically involving caspase-8 and caspase-3, and cleavage of PARP. nih.gov This was further evidenced by DNA fragmentation and a loss of the mitochondrial membrane potential. nih.gov

In solid tumor cells, similar mechanisms have been observed. A polyhalogenated 3-aminoindazole caused HCT116 colorectal cancer cells to accumulate in the G2/M phase of the cell cycle before undergoing apoptosis. rsc.org Likewise, a 6-(pyrimidin-4-yl)-1H-indazole derivative was found to induce mitochondria-mediated apoptosis and G2/M phase arrest in SUNE1 nasopharyngeal carcinoma cells. researchgate.net These findings indicate that indazole-based compounds can disrupt cell cycle progression and trigger apoptotic pathways in diverse cancer types. rsc.orgresearchgate.net

Ancillary Biological Activities.

Antimicrobial and Antifungal Potency.

The indazole nucleus is a component of various compounds investigated for their therapeutic potential, including antimicrobial and antifungal properties. Research into this compound and its derivatives has revealed a range of activities against various microbial and fungal pathogens.

A study focusing on novel aromatic carboxylic acid amides containing a 1H-indazole moiety demonstrated moderate to good activity against six types of phytopathogenic fungi. nih.govnih.gov In particular, the derivative N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (Compound 3c) showed the most significant antifungal activity against Pythium aphanidermatum and Rhizoctonia solani, with EC50 values of 16.75 µg/mL and 19.19 µg/mL, respectively. nih.gov These values were comparable to the commercial fungicide boscalid. nih.gov Molecular docking studies for this compound suggested that a fluorine atom and the carbonyl oxygen atom formed hydrogen bonds with the amino acid residues TYR58 and TRP173 of the target enzyme. nih.govnih.gov

Another series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives was evaluated for in-vitro antimicrobial potential against Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans. researchgate.net The compounds in this series demonstrated moderate to potent antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 1.4 μg/mL to 125 μg/mL. researchgate.net Specifically, compound 5b was noted for its exceptional antibacterial efficacy, while compounds 5k, 5p, and 5q showed significant antifungal potential. researchgate.net

Furthermore, research on 4-bromo-1H-indazole derivatives identified compounds with potent activity against penicillin-resistant Staphylococcus aureus. nih.gov Benzamide derivatives in general are known to possess a wide range of pharmacological effects, including antibacterial and antifungal activities. nanobioletters.com In a separate study, N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide demonstrated excellent antifungal potential against Candida albicans and Aspergillus niger. tandfonline.com However, not all indazole derivatives exhibit antimicrobial effects; one study found that a series of synthesized 2-phenyl-3(indazol-3-yl)-quinazolin-4(3H)-ones and N-(2-(3-amino-1H-indazole-1-carbonyl)phenyl)benzamides showed no antimicrobial activity at a 50 μM concentration. arkat-usa.org

Antimicrobial and Antifungal Activity of this compound Derivatives

CompoundTarget Organism(s)Observed ActivityReference
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamidePythium aphanidermatumEC50 = 16.75 µg/mL nih.gov
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamideRhizoctonia solaniEC50 = 19.19 µg/mL nih.gov
5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives (general)S. aureus, K. pneumoniae, C. albicansMIC range = 1.4–125 µg/mL researchgate.net
Compound 5b (a 5-nitro-indazole derivative)BacteriaExceptional antibacterial efficacy researchgate.net
Compounds 5k, 5p, and 5q (5-nitro-indazole derivatives)FungiNoteworthy antifungal potential researchgate.net
4-bromo-1H-indazole derivativesPenicillin-resistant S. aureusPotent activity nih.gov
N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamideC. albicans, A. nigerExcellent antifungal potential tandfonline.com

Anti-inflammatory Effects.

Derivatives of this compound have been explored for their potential as anti-inflammatory agents. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Computational studies on 1H-indazole derivatives have been conducted to evaluate their potential as COX-2 inhibitors. innovareacademics.in The inhibition of COX-2 is responsible for desirable anti-inflammatory effects, while the inhibition of COX-1 can lead to unwanted side effects. innovareacademics.in Docking studies revealed that derivatives such as 6-bromo-1H-indazol-1-yl-(3, 4-difluorophenyl) methanone (B1245722) and (6-bromo-1H-indazol-1-yl) (p-tolyl) methanone exhibited significant binding energies of -9.11 kcal/mol and -8.80 kcal/mol, respectively, with the COX-2 enzyme. innovareacademics.in Molecular dynamics simulations further indicated that the most promising compound was stable within the active site of the COX-2 enzyme. innovareacademics.in

In other research, a series of 3-(indol-5-yl)-indazoles was evaluated for anti-inflammatory activity. tandfonline.com One compound from this series was found to inhibit the lipopolysaccharide (LPS)-induced expression of the inflammatory cytokines TNF-α and IL-6 in macrophages, with IC50 values of 0.89 and 0.53 µM, respectively. tandfonline.com Structure-activity relationship (SAR) analysis highlighted that a halogen-substituted benzamide moiety was crucial for this anti-inflammatory effect. tandfonline.com

The general class of benzamide derivatives has been investigated for anti-inflammatory properties, with some compounds showing inhibitory activity against both COX-1 and COX-2. walshmedicalmedia.com Additionally, inhibitors of Spleen Tyrosine Kinase (Syk), which can include indazole-based structures, are implicated in the treatment of inflammatory diseases due to Syk's role in mast cell degranulation and cytokine release. google.com

Anti-inflammatory Activity of this compound Derivatives

Compound/Derivative ClassMechanism/TargetKey FindingReference
6-bromo-1H-indazol-1-yl-(3, 4-difluorophenyl) methanoneCOX-2 InhibitionBinding Energy = -9.11 kcal/mol innovareacademics.in
(6-bromo-1H-indazol-1-yl) (p-tolyl) methanoneCOX-2 InhibitionBinding Energy = -8.80 kcal/mol innovareacademics.in
3-(Indol-5-yl)-indazole derivative (Compound 28)TNF-α InhibitionIC50 = 0.89 µM tandfonline.com
3-(Indol-5-yl)-indazole derivative (Compound 28)IL-6 InhibitionIC50 = 0.53 µM tandfonline.com

Modulation of p53 Pathways.

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its pathway is a key target in oncology research. The interaction between p53 and its negative regulator, MDM2, is a focal point for therapeutic intervention. nih.gov Overexpression of MDM2, as seen in many human tumors, suppresses p53 function. nih.gov Therefore, small molecules that inhibit the MDM2-p53 interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Based on the structural characteristics of known compounds that interfere with p53 pathways, new N-(1H-indazol-6-yl)-4-substituted benzamides were synthesized for biological evaluation. uni.luresearchgate.net This research was predicated on the idea that such molecules could activate the p53 pathway. uni.luresearchgate.net While the most detailed mechanistic studies in that specific research were ultimately performed on a related pyrazole (B372694) compound (26c), the initial design rationale included the indazole-benzamide scaffold as a potential modulator of p53. uni.luresearchgate.net The related pyrazole compound was found to induce an intrinsic apoptotic pathway by activating p53. uni.luresearchgate.net This finding supports the underlying hypothesis that benzamide derivatives bearing specific heterocyclic nuclei, including indazole, could be developed as agents that modulate this crucial tumor suppressor pathway.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Structural Features for Biological Activity

The biological activity of N-(1H-indazol-6-yl)benzamide derivatives is fundamentally dependent on the interplay of its three core components: the indazole ring, the benzamide (B126) moiety, and the amide linker that connects them. The 6-aminoindazole portion is frequently identified as a privileged fragment for binding to the hinge region of protein kinases. The N1-H and the exocyclic amino group of the indazole are critical hydrogen bond donors that anchor the molecule to the protein backbone.

Rational Design Strategies for Optimizing Potency and Selectivity

The design of optimized this compound analogs is largely guided by SAR data and, increasingly, by structure-based approaches. A primary strategy involves decorating the benzamide ring with various functional groups to exploit specific sub-pockets within the target's active site. This can lead to additional hydrophobic or polar interactions, resulting in significant gains in potency. For example, introducing basic amine-containing side chains can form salt bridges or hydrogen bonds with acidic residues in the solvent-exposed region of the active site.

Achieving selectivity is another key objective. By introducing substituents that create favorable interactions with non-conserved amino acid residues, inhibitors can be tailored to a specific target. For instance, designing inhibitors for Aurora kinases requires careful selection of substituents on the benzamide moiety to differentiate between the highly similar ATP-binding sites of Aurora A and Aurora B. Bulky groups can be strategically placed to cause steric hindrance with off-target proteins while being accommodated by the intended target.

Computational methods, such as molecular docking and 3D-QSAR, are also instrumental in rational design. These tools allow for the in-silico evaluation of novel designs, prioritizing the synthesis of compounds with the highest probability of success.

Positional and Substituent Effects on the Indazole Moiety

The indazole core is a cornerstone of the pharmacophore, and its substitution pattern is critical. The attachment of the benzamide linker at the 6-position of the indazole ring is consistently found to be optimal for kinase inhibition, as it correctly orients the key hydrogen-bonding groups toward the hinge region. Other linkage positions generally result in a dramatic loss of activity.

Substitution on the indazole ring itself is generally disfavored, particularly at the N1 position. The N1-H is a vital hydrogen bond donor in many kinase inhibitor complexes, and its alkylation or substitution typically abolishes or severely diminishes activity. Modifications at the C3-position have been explored, with small, non-polar groups like methyl sometimes being tolerated. However, larger substituents at C3 often lead to steric clashes within the binding site, resulting in reduced potency.

Substituent Effects on the Benzamide Moiety

The benzamide ring is the primary site for modification to enhance potency and modulate physicochemical properties. The position and nature of substituents on this ring have a profound impact on biological activity.

Substitutions at the meta and para positions are often well-tolerated and can be used to engage with specific sub-pockets of the binding site. For instance, in a series of inhibitors targeting p38 MAP kinase, a fluoro-substituent at the ortho position of the benzamide ring was found to be crucial for potency, likely through interactions with the gatekeeper residue. In other cases, introducing solubilizing groups, such as morpholine (B109124) or piperazine (B1678402) moieties, often at the meta position, can improve both potency and pharmacokinetic properties by extending into the solvent-exposed region.

The electronic properties of the substituents also play a role. Electron-withdrawing groups can influence the charge distribution across the molecule, potentially enhancing binding interactions. The following table provides illustrative examples of how different substituents on the benzamide ring can affect inhibitory activity.

Table 1: Illustrative SAR of Benzamide Moiety Substitutions

Compound ID Benzamide Substituent Target Effect on Potency
A Unsubstituted Generic Kinase Baseline Activity
B 4-Methyl Generic Kinase Modest Increase
C 3-Morpholinomethyl Generic Kinase Significant Increase

| D | 2-Fluoro | p38 MAP Kinase | Critical for High Potency |

Influence of Linker and Bridging Modifications

The amide linker is a structurally conserved feature in most potent this compound inhibitors. Its rigidity and hydrogen-bonding capabilities are essential for maintaining the active conformation. Attempts to replace the amide bond with more flexible linkers, such as an ether or an amine, have generally resulted in a significant decrease in potency. This highlights the importance of the linker in pre-organizing the molecule for binding, thus minimizing the entropic penalty.

Reversing the amide bond (i.e., creating an N-benzoyl-6-aminoindazole) alters the geometry and hydrogen bond vectors, and typically requires a complete re-evaluation of the SAR. While not always successful, such modifications can occasionally lead to novel binding modes. N-alkylation of the amide nitrogen is usually detrimental as it removes a key hydrogen bond donor.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

To develop a quantitative and predictive model for the SAR of this compound derivatives, 3D-QSAR studies have been performed. These computational techniques provide a 3D map of the physicochemical properties that are correlated with biological activity.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a powerful 3D-QSAR technique that has been successfully applied to this class of compounds. In a CoMFA study, a series of aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. These field values are then correlated with the biological activities of the compounds to generate a predictive model.

The results are typically visualized as contour maps:

Steric Maps: These maps highlight regions where bulky substituents increase (green contours) or decrease (yellow contours) activity. For this compound analogs, green contours are often found extending from the benzamide ring, indicating that filling a nearby hydrophobic pocket with appropriately sized substituents is beneficial for potency. Yellow contours are frequently seen around the indazole N1-H, confirming that bulky groups are not tolerated in this region.

Electrostatic Maps: These maps indicate where positive (blue contours) or negative (red contours) electrostatic potential is favorable. Blue contours may appear near the amide N-H, signifying the importance of its hydrogen bond donor capability. Red contours are often observed around the benzamide ring, suggesting that substituents with electron-withdrawing features or hydrogen bond accepting capabilities in these regions can enhance binding affinity.

These CoMFA models not only rationalize the observed SAR but also serve as a predictive tool to guide the design of novel, more potent inhibitors.

Mechanistic Investigations of Pharmacological Action

Identification and Validation of Molecular Targets

Research has identified Fms-like tyrosine kinase 3 (FLT3) as a key molecular target for derivatives of N-(1H-indazol-6-yl)benzamide. nih.govhanyang.ac.kr FLT3 is a receptor tyrosine kinase that, when mutated, can drive the abnormal proliferation of cells in diseases such as acute myeloid leukemia (AML). nih.govhanyang.ac.kr The indazole fragment of these compounds is crucial, acting as a hinge-binder that interacts with the ATP-binding pocket of the kinase. tandfonline.com

Specifically, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives have been synthesized and shown to be potent inhibitors of FLT3 and its mutants, including those that confer drug resistance. nih.gov One of the most potent compounds, designated as 8r, demonstrated strong inhibitory activity against wild-type FLT3 as well as FLT3-ITD and FLT3-TKD mutants. tandfonline.com The inhibitory concentrations (IC50) for these targets were in the nanomolar range, highlighting the high potency of this compound. tandfonline.com

Further studies have explored other potential kinase targets. While some derivatives were tested against ABL, CDK2, and GSK3 kinases with non-significant activity, a broader kinase profiling of 338 human kinases revealed that certain pyrimido[1,2-a]benzimidazoles significantly inhibited BMX kinase. researchgate.net This suggests that while FLT3 is a primary target for some indazole-benzamide derivatives, the broader chemical scaffold may interact with other kinases as well.

The table below summarizes the inhibitory activity of selected N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives against FLT3 and its mutants. tandfonline.com

Table 1: Inhibitory Activity of Selected Benzamide Derivatives

Compound Target IC50 (nM)
8r FLT3 41.6
FLT3-ITD (W51) 22.8
FLT3-TKD (D835Y) 5.64
8a FLT3 181
8e FLT3 154

Characterization of Protein-Ligand Binding Interactions

Molecular docking studies have provided a detailed understanding of the binding interactions between this compound derivatives and their target kinases. nih.govhanyang.ac.kr For the potent FLT3 inhibitor 8r, the indazole moiety plays a critical role in binding to the kinase's active site. nih.gov

Key interactions observed in the docking model of compound 8r with FLT3 (PDB: 4RT7) include: tandfonline.com

A hydrogen bond between the amino hydrogen of the indazole ring and the amide oxygen of Cysteine 694 (Cys694). nih.gov

Another hydrogen bond forms between the N-H of the amide linker in the inhibitor and the oxygen atom of Aspartate 829 (Asp829). nih.gov

A π-π stacking interaction occurs between the fused benzimidazole (B57391) ring system of the inhibitor and the phenyl groups of Phenylalanine 691 (Phe691) and Phenylalanine 830 (Phe830). nih.gov

These interactions anchor the inhibitor within the ATP-binding pocket, effectively blocking the kinase's activity. tandfonline.com The conservation of Phe691 in FLT3 makes the π-π interaction a significant contributor to the inhibitory potency. nih.gov Similar binding modes involving hydrogen bonds with the hinge region and π-π interactions have been observed for other active derivatives in this series. hanyang.ac.kr

The structural basis for the high potency and selectivity of these compounds is further elucidated by X-ray crystallography of related inhibitors like axitinib (B1684631) in complex with VEGFR2. rcsb.org These studies highlight the importance of the indazole scaffold in achieving efficient and potent inhibition of tyrosine kinases. rcsb.org

Downstream Signaling Pathway Modulation

By inhibiting receptor tyrosine kinases like FLT3, this compound derivatives effectively modulate downstream signaling pathways that are crucial for cancer cell proliferation and survival. hanyang.ac.kr The activation of FLT3 by its ligand leads to the autophosphorylation of the kinase domain, which in turn triggers several downstream cascades. hanyang.ac.kr

The primary signaling pathways affected by the inhibition of FLT3 include:

JAK/STAT Pathway: This pathway is involved in the regulation of gene expression related to cell growth and differentiation. hanyang.ac.kr

RAS/MAPK Pathway: A critical pathway that controls cell proliferation, differentiation, and survival. hanyang.ac.krgoogle.com

PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, growth, and metabolism. hanyang.ac.kr

Inhibition of FLT3 by these compounds blocks the phosphorylation events that initiate these cascades, thereby disrupting the pro-survival signals in cancer cells. hanyang.ac.kr Furthermore, studies on related indazole-containing compounds have shown modulation of other signaling pathways. For instance, some indazole derivatives can induce the intrinsic apoptotic pathway by activating p53. uni.lu This leads to the upregulation of pro-apoptotic proteins like Bax and PUMA and the downregulation of anti-apoptotic proteins such as Bcl-2. uni.lu Additionally, some compounds can activate the TRAIL-inducing death pathway, leading to the activation of caspase-8 and subsequent apoptosis. uni.luresearchgate.net

Cellular Phenotypic Responses and Their Molecular Basis

The inhibition of key molecular targets and the modulation of downstream signaling pathways by this compound derivatives result in distinct cellular phenotypic responses. nih.gov The primary response observed is the inhibition of proliferation in cancer cells, particularly those driven by the targeted kinases. nih.govtandfonline.com

For instance, the potent FLT3 inhibitor 8r and its analogs have demonstrated significant anti-proliferative activity against leukemia cell lines. nih.gov This cellular response is a direct consequence of the inhibition of the FLT3 signaling that these cells depend on for their growth and survival. nih.gov

Other observed cellular responses for related indazole compounds include:

Apoptosis: The induction of programmed cell death is a common outcome. researchgate.net This can be mediated through the activation of caspases, such as caspase-3, caspase-6, and caspase-8. uni.lu

Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, for example, in the G0/G1 or G2/M phase, preventing cancer cells from dividing. researchgate.net

Senescence: In some glioma cell lines, treatment with the related indazole-containing drug axitinib induced a senescence-like phenotype, characterized by cell enlargement and increased senescence-associated β-galactosidase activity. This response was linked to the generation of reactive oxygen species (ROS) and DNA damage.

These cellular outcomes underscore the therapeutic potential of this compound derivatives as anticancer agents, with their efficacy rooted in the precise molecular interactions that disrupt oncogenic signaling networks.

Computational Chemistry and in Silico Modeling for Drug Discovery

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates.

For derivatives of N-(1H-indazol-6-yl)benzamide, molecular docking has been pivotal in rational drug design. In studies targeting FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia, docking simulations revealed that the indazole moiety of these compounds plays a critical role as a "hinge binder". tandfonline.comhanyang.ac.kr It forms crucial hydrogen bond interactions with the hinge region of the kinase, specifically with the cysteine residue Cys694. tandfonline.comhanyang.ac.kr This interaction anchors the inhibitor in the ATP-binding pocket, a characteristic feature of type II kinase inhibitors. hanyang.ac.kr

Similarly, in the design of inhibitors for Polo-like kinase 4 (PLK4), another cancer-related target, docking studies on the N-(1H-indazol-6-yl)benzenesulfonamide scaffold (a close analogue) were used to guide the structural modifications. nih.gov These simulations help in understanding how different substituents on the benzamide (B126) or benzenesulfonamide (B165840) ring can enhance binding affinity by exploring hydrophobic pockets and forming additional interactions within the active site. nih.govworldscientific.com For instance, molecular docking analyses of N-(6-Indazolyl) benzenesulfonamide derivatives uncovered detailed interactions involving hydrogen bonds, electrostatic forces, and hydrophobic contacts, which correlated with their observed anticancer activity. worldscientific.com

The predictive power of docking is often quantified by a scoring function, which estimates the binding free energy. While these scores are approximations, they are invaluable for ranking potential inhibitors and prioritizing them for synthesis and biological testing. tandfonline.com

Table 1: Examples of Molecular Docking Applications for Indazole Derivatives

Compound Class Target Protein Key Interactions Predicted Reference
N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives FLT3 Kinase Indazole moiety forms H-bond with Cys694 in the hinge region. tandfonline.comhanyang.ac.kr
N-(6-Indazolyl) benzenesulfonamide derivatives Anticancer Targets Hydrogen bonds, electrostatic forces, hydrophobic contacts. worldscientific.com
N-(1H-indazol-6-yl)benzenesulfonamide derivatives PLK4 Kinase Guided structural modifications to enhance binding in hydrophobic cavities. nih.gov
3-((3-amino-1H-indazol-4-yl)ethynyl)benzamide derivatives BCR-ABL Kinase Indazole NH and 3-NH2 form hydrogen bonds with Glu316 and Met318. semanticscholar.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This approach is essential for assessing the conformational stability of the predicted binding pose and understanding the flexibility of both the ligand and the protein.

For this compound derivatives, MD simulations have been employed to validate the stability of the docking poses. researchgate.net Studies on related indazole-containing compounds have shown that MD simulations, typically run for nanoseconds, can confirm whether the key interactions predicted by docking are maintained over time. worldscientific.comtandfonline.com For example, MD simulations of a potent N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide complexed with its target protein demonstrated a consistent and robust binding, confirming the stability of the ligand within the active site. worldscientific.com

Analysis of MD trajectories provides valuable information, including:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Hydrogen Bond Analysis: To monitor the persistence of crucial hydrogen bonds throughout the simulation.

These simulations provide a more realistic representation of the physiological environment and are crucial for refining the understanding of the structure-activity relationship (SAR) of this compound-based inhibitors. researchgate.net

Binding Free Energy Calculation Methods

Accurately predicting the binding free energy (ΔG_bind) is the ultimate goal of many computational drug design projects. Several methods, often used in conjunction with MD simulations, have been developed to provide more quantitative estimations of binding affinity than docking scores alone.

The MM-PB/GBSA methods are popular "end-point" techniques for estimating binding free energies. nih.govwalshmedicalmedia.com They calculate the free energy of the protein-ligand complex, the free protein, and the free ligand in solution by combining molecular mechanics (MM) energy calculations with continuum solvation models (either Poisson-Boltzmann or Generalized Born). nih.gov

Fast Pulling of Ligand (FPL) is a steered molecular dynamics (SMD) method used to explore the unbinding pathway of a ligand from its receptor. researchgate.netnih.gov An external force is applied to pull the ligand out of the binding pocket along a defined reaction coordinate. nih.gov The work done during this process can be related to the binding free energy, often through Jarzynski's equality. This method has been applied in studies of kinase inhibitors to determine protein-ligand binding affinity. researchgate.net

The Linear Interaction Energy (LIE) method is another approach to calculate binding free energies. nih.govfrontiersin.org It relies on a simple linear equation that relates the change in the ligand's electrostatic and van der Waals interaction energies with its environment (solvent and protein) to the binding free energy. The method requires MD simulations of the ligand in its free state (in water) and bound state (in the protein). nih.gov Empirical parameters (α and β) are used to scale the energy terms. frontiersin.org LIE has been successfully applied to determine the binding affinity for various protein-ligand systems and was one of the methods used to evaluate derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide as FLT3 inhibitors. researchgate.net

Umbrella Sampling (US) and Free Energy Perturbation (FEP) are among the most rigorous, albeit computationally intensive, methods for calculating free energy differences. uni-freiburg.deboku.ac.at

Free Energy Perturbation (FEP): FEP calculates the free energy difference between two states (e.g., two different ligands binding to the same protein) by computationally "mutating" one molecule into the other over a series of non-physical intermediate steps. boku.ac.at This method is considered a gold standard for predicting relative binding affinities and is highly valuable for lead optimization. FEP calculations were employed to evaluate the binding free energy of newly designed N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives to both wild-type and mutant FLT3 receptors, demonstrating its utility in predicting inhibitor potency against drug-resistant targets. researchgate.net

Linear Interaction Energy (LIE) Method.

Virtual Screening for Novel Ligand Identification

Virtual screening is a powerful computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For scaffolds related to this compound, pharmacophore-based screening has proven to be a valuable strategy.

A prime example involves the development of a pharmacophore model based on Axitinib (B1684631), a potent FDA-approved kinase inhibitor that contains an N-methyl-1H-indazol-6-yl moiety. mdpi.com The crystal structure of Axitinib in complex with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) (PDB ID: 4AG8) was used to generate a pharmacophore model. mdpi.com This model distilled the key chemical features essential for binding, including hydrogen bond acceptors, hydrogen bond donors, and hydrophobic interactions. mdpi.comnih.gov Such models serve as 3D queries to rapidly screen virtual libraries for novel compounds that possess the correct spatial arrangement of these features, prioritizing them for further investigation through more computationally intensive methods like molecular docking. mdpi.com

The general process for such a virtual screening campaign involves several steps:

Model Generation: A pharmacophore model is created based on the ligand-receptor interactions of a known active compound, like an indazole-based inhibitor. nih.gov

Database Screening: The model is used to screen large databases of compounds (e.g., ZINC, ChEMBL) to filter for molecules that match the pharmacophore features. ontosight.aiontosight.aiontosight.ai

Docking and Scoring: The filtered "hit" compounds are then docked into the target's binding site to predict their binding conformation and affinity. Scoring functions, such as the London dG scoring function, are used to rank the candidates. mdpi.com

Validation: The accuracy of the screening model is often validated retrospectively by assessing its ability to distinguish known active compounds from a set of decoy molecules. nih.gov

This approach has been successfully applied to identify novel inhibitors for various targets, leveraging the structural alerts provided by the this compound core and its derivatives. worldscientific.comnih.gov

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Applications

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) are powerful methodologies that use the three-dimensional structural information of the target protein to guide the design of new inhibitors. The this compound scaffold has been extensively utilized in both SBDD and FBDD campaigns, particularly in the development of kinase inhibitors.

Structure-Based Design of FLT3 Inhibitors:

A significant application of SBDD involving this scaffold has been in the design of inhibitors for Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). hanyang.ac.krtandfonline.comnih.gov Researchers have used the this compound core as a foundational structure for optimization. In one study, this scaffold was designed to target the "DFG-out" inactive conformation of kinases, a strategy known to produce highly selective type II inhibitors. nih.gov

Molecular docking studies revealed that the indazole ring of these compounds acts as a crucial "hinge-binder," forming hydrogen bonds with the backbone amide of key residues like Cys694 in the hinge region of the FLT3 ATP-binding pocket. hanyang.ac.krtandfonline.com The benzamide portion extends into the solvent-exposed region, allowing for modifications to improve potency and selectivity. researchgate.net This rational design approach led to the synthesis of a series of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives. tandfonline.com One of the most potent compounds from this series, compound 8r , demonstrated strong inhibitory activity against wild-type FLT3 and its drug-resistant mutants. tandfonline.com

Table 1: Inhibitory Activity of Selected N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide Derivatives against FLT3 Kinase tandfonline.com

CompoundSubstituent (R) on BenzamideFLT3 IC₅₀ (nM)FLT3-ITD (W51) IC₅₀ (nM)FLT3-TKD (D835Y) IC₅₀ (nM)
8a H288134148
8r 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)41.622.85.64
8s 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)16311413.9

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from a study on rationally designed FLT3 inhibitors. tandfonline.com

Fragment-Based Drug Design (FBDD):

The principles of FBDD have also been applied using the indazole core. FBDD involves screening small, low-complexity molecules ("fragments") that bind weakly to the target, and then growing or linking them to create more potent leads. The indazole moiety itself can be considered a key fragment. nih.gov

In a campaign to discover inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a fragment-led de novo design approach was employed. nih.gov This strategy identified 1H-indazole-based derivatives as effective FGFR1-3 inhibitors. nih.gov Similarly, a fragment-based virtual screening was used to design novel FGFR1 inhibitors, resulting in the development of potent compounds based on an indazole scaffold. nih.gov These studies highlight how a core fragment like 1H-indazole can be systematically built upon, using structural insights to guide the addition of other chemical groups to optimize interactions within the target's binding pocket and enhance inhibitory activity. researchgate.netnih.gov

Intellectual Property and Patent Landscape Analysis

Patent Trends and Innovations in the Indazole-Benzamide Class

The indazole core structure is a foundational element for a multitude of compounds with potential therapeutic value, driving considerable patent activity. nih.govresearchgate.net A review of patent literature reveals that indazole derivatives are versatile agents, with applications spanning oncology, inflammation, and neurodegenerative disorders. tandfonline.comresearchgate.net The continuous need for new therapeutic agents ensures that the synthesis of substituted indazoles remains a valid and active approach for discovering new lead compounds. tandfonline.com

Innovations within the indazole-benzamide class are largely characterized by the development of derivatives targeting specific biological pathways with high precision. Patenting trends show a focus on kinase inhibitors, which are crucial in regulating cell signaling pathways implicated in diseases like cancer. google.commdpi.com For instance, numerous patents protect substituted indazole derivatives active as inhibitors for various kinases. google.comgoogle.com

Recent patent applications have also explored novel therapeutic applications. For example, indazole-based compounds have been developed as modulators of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in neurodegenerative diseases, and as Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. google.comgoogle.com Furthermore, the scope of innovation extends to antimicrobial agents, with some indazole derivatives designed and evaluated for their anticandidal (antifungal) activity. researchgate.net This diversification of therapeutic targets indicates a robust and expanding innovation ecosystem around the indazole scaffold. The primary trend is the functionalization of the indazole ring to create derivatives with distinct biological and pharmaceutical properties. researchgate.net

Key Patent Families and Claims Related to N-(1H-indazol-6-yl)benzamide Derivatives

While the broader indazole class is heavily patented, specific patent families also cover derivatives of this compound. These patents typically claim the composition of matter (the novel molecule itself), pharmaceutical compositions containing the compound, and methods of using these compounds to treat specific diseases.

A key example is a patent for 6-(1H-indazol-6-yl)-N-{4-[2-methyl-1-(morpholin-4-yl)propan-2-yl]phenyl}imidazo[1,2-A]pyrazin-8-amine, a derivative where the benzamide (B126) nitrogen is part of a larger heterocyclic system. google.com This patent claims the compound as a Spleen Tyrosine Kinase (Syk) inhibitor, useful for treating inflammatory diseases, autoimmune disorders, and cancers where Syk activity is pivotal. google.com

Another significant patent application discloses 3-[7-(3,4-Dimethoxy-phenylamino)-thiazolo[5,4-d]pyrimidin-5-yl]-N-(1H-indazol-6-yl)-benzamide. googleapis.com This demonstrates how the core this compound structure can be modified with complex substituents to achieve a desired therapeutic profile. The claims in such patents are often broad, covering a genus of related structures (a Markush structure) to protect a range of similar compounds from being developed by competitors. upcounsel.com

The following interactive table details representative patents related to this compound and its derivatives, illustrating the global nature of these patent families.

Patent/Application No.Assignee/ApplicantTitle/Subject MatterKey Claim/Compound ExampleTherapeutic Area
US8765761B2Gilead Sciences, Inc.6-(1H-indazol-6-yl)-N-{4-[2-methyl-1-(morpholin-4-yl)propan-2-yl]phenyl}imidazo[1,2-A]pyrazin-8-amine, or a pharmaceutically acceptable salt thereof, as a syk inhibitor google.comComposition of matter for the specific named compound and its use in treating Syk-mediated diseases. google.comInflammatory diseases, autoimmune diseases, cancer google.com
WO2012130780A1Novartis AGIndazole derivatives for use in therapy googleapis.comComposition of matter for compounds including 3-[7-(3,4-Dimethoxy-phenylamino)-thiazolo[5,4-d]pyrimidin-5-yl]-N-(1H-indazol-6-yl)-benzamide. googleapis.comNot specified in title, typical for broad early-stage filings.
US9616059B2Nerviano Medical Systems S.r.l.Substituted indazole derivatives active as kinase inhibitors google.comClaims cover a broad class of N-substituted indazolyl-benzamides for use as kinase inhibitors. google.comCancer google.com

Patent families for these compounds often include international filings under the Patent Cooperation Treaty (PCT), followed by national applications in key markets like the United States, Europe, and Japan, creating a wide protective net. bailey-walsh.comunifiedpatents.com

Strategies for Protecting Chemical Entities and Manufacturing Processes

Protecting innovations in the pharmaceutical industry requires a multi-layered intellectual property strategy that goes beyond patenting the final active pharmaceutical ingredient (API). bailey-walsh.com

Protecting the Chemical Entity: The most robust form of protection is a product patent (or compound patent), which covers the novel chemical entity itself. suncareformulations.commewburn.com This provides a monopoly over the molecule, preventing others from making, using, or selling it for any purpose during the patent term. mewburn.com To extend market exclusivity and build a more formidable patent portfolio, companies employ several other strategies:

Formulation Patents: These protect specific formulations or compositions of a drug, such as a controlled-release tablet or a unique combination of excipients that improves stability or delivery. suncareformulations.com

Use Patents: Also known as second medical use patents, these protect new therapeutic uses for a previously known compound. suncareformulations.com

Polymorph Patents: A single compound can often crystallize in multiple forms, known as polymorphs. If a new, more stable, or more soluble polymorph is discovered, it can be patented separately, potentially extending the drug's commercial lifecycle. nih.gov

Protecting the Manufacturing Process: Beyond the molecule itself, the method of its creation can be a source of significant innovation and a valuable asset. Process patents protect the specific, novel, and non-obvious methods used to manufacture a chemical compound. patentpc.comprofwurzer.com A unique manufacturing process might offer advantages such as:

Cost-Effectiveness: Lowering production costs. patentpc.com

Improved Purity: Yielding a higher quality product with fewer impurities. patentpc.com

Scalability: Being more suitable for large-scale industrial production. patentpc.com

Even if the compound patent expires, a strong process patent can block generic competitors from using the most efficient method to produce the drug, thereby maintaining a competitive advantage. patentpc.compatseer.com A comprehensive patent strategy often involves filing for both product and process patents to create multiple layers of protection, making it more difficult for competitors to find loopholes. bailey-walsh.compatseer.com This approach, sometimes referred to as creating a "patent thicket," is a common and effective way to safeguard the significant investment required for pharmaceutical research and development. harvard.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.